molecular formula C14H23N5O B5411095 3-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(methyl)amino]-1-propanol

3-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(methyl)amino]-1-propanol

Cat. No.: B5411095
M. Wt: 277.37 g/mol
InChI Key: CRAUOJBDVPGMKX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It has a pyrazolo[3,4-d]pyrimidin-1-yl group, which is a type of fused bicyclic aromatic ring system. These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved by a solvent-free condensation/reduction reaction sequence . Another study reported the synthesis of compounds under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, FTIR–ATR and NMR spectroscopy can provide valuable information about the functional groups and the connectivity of atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be quite complex due to the presence of multiple reactive sites. For example, a study reported the synthesis of 1,4-disubstituted-1,2,3-triazoles using a cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the functional groups it contains. For instance, the presence of a pyrazolo[3,4-d]pyrimidin-1-yl group suggests that this compound may exhibit aromaticity.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have been found to inhibit TRKA, a member of the receptor tyrosine kinase (RTK) family . This inhibition is associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, one study suggested that similar compounds have potential for further exploration due to their inhibitory activity against TRKA .

Properties

IUPAC Name

3-[(6-tert-butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-methylamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-14(2,3)13-16-11(18(4)7-6-8-20)10-9-15-19(5)12(10)17-13/h9,20H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAUOJBDVPGMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C)C(=N1)N(C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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